molecular formula C24H20F3N3S B11508774 2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine

2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine

Cat. No.: B11508774
M. Wt: 439.5 g/mol
InChI Key: AZHVTODGFUOLTF-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an indeno[1,2-d]pyrimidine moiety, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indeno[1,2-d]pyrimidine core, introduction of the trifluoromethyl group, and the final assembly of the dihydroisoquinoline structure. Common reagents used in these steps include trifluoromethylating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the indeno[1,2-d]pyrimidine moiety may interact with biological receptors or enzymes. The dihydroisoquinoline core could contribute to the compound’s overall bioactivity by facilitating binding to target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its use in trifluoromethylation reactions.

    1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one: Another trifluoromethylating agent with similar reactivity.

    5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate: Used in electrophilic trifluoromethylation.

Uniqueness

3,3-DIMETHYL-1-({[4-(TRIFLUOROMETHYL)-5H-INDENO[1,2-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20F3N3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine

InChI

InChI=1S/C24H20F3N3S/c1-23(2)12-15-8-4-5-9-16(15)19(30-23)13-31-22-28-20-17-10-6-3-7-14(17)11-18(20)21(29-22)24(25,26)27/h3-10H,11-13H2,1-2H3

InChI Key

AZHVTODGFUOLTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=C(CC5=CC=CC=C54)C(=N3)C(F)(F)F)C

Origin of Product

United States

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